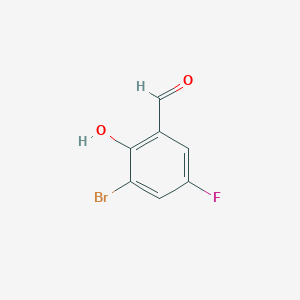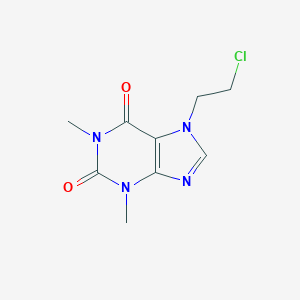
7-(2-Chloroethyl)theophylline
概要
説明
7-クロロエチルテオフィリン: は、分子式C9H11ClN4O2 の化学化合物です。これは、喘息や慢性閉塞性肺疾患(COPD)などの呼吸器疾患の治療に使用されるよく知られた気管支拡張剤であるテオフィリンの誘導体です。
科学的研究の応用
Chemistry: It serves as a building block for the development of new drugs and therapeutic agents .
Biology: In biological research, 7-chloroethyltheophylline is used to study the effects of methylxanthine derivatives on cellular processes. It is particularly useful in investigating the mechanisms of action of adenosine receptor antagonists .
Medicine: It is also being explored for its potential use in the treatment of other conditions such as cardiovascular diseases and neurological disorders .
Industry: In the industrial sector, 7-chloroethyltheophylline is used in the production of pharmaceuticals and other chemical products. Its unique properties make it a valuable intermediate in various chemical processes .
作用機序
7-クロロエチルテオフィリンは、主にホスホジエステラーゼ酵素の阻害とアデノシン受容体の拮抗作用によって効果を発揮します。ホスホジエステラーゼを阻害することにより、この化合物は環状AMPのレベルを上昇させ、平滑筋の弛緩と気管支拡張につながります。 さらに、アデノシン受容体を遮断することにより、アデノシンが神経伝達物質の放出に与える阻害効果を防ぎ、神経活動の亢進をもたらします .
類似の化合物との比較
類似の化合物:
テオフィリン: 同様の薬理作用を持つよく知られた気管支拡張剤。
カフェイン: 中枢神経系に刺激効果を与えるもう1つのメチルキサンチン誘導体。
テオブロミン: ココアに含まれる化合物で、軽度の刺激効果と利尿効果があります.
独自性: 7-クロロエチルテオフィリンは、クロロエチル基が存在するため独特です。これは、明確な化学的および薬理的特性を与えます。
Safety and Hazards
準備方法
合成経路と反応条件: 7-クロロエチルテオフィリンの合成は、通常、テオフィリンとクロロエチル化剤との反応を伴います。一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、テオフィリンを2-クロロエタノールと反応させることです。 反応は還流条件下で行われ、生成物は再結晶によって精製されます .
工業的生産方法: 7-クロロエチルテオフィリンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、効率的な生産を確保するために、大型反応器と連続フローシステムの使用が含まれます。反応条件は、収率を最大化し、副生成物を最小限に抑えるように最適化されています。 最終生成物は、純度と一貫性を確保するために、厳格な品質管理の対象となります .
化学反応の分析
反応の種類: 7-クロロエチルテオフィリンは、次のようなさまざまな化学反応を起こします。
置換反応: クロロエチル基は、求核置換反応によって他の官能基に置き換えることができます。
酸化および還元反応: この化合物は、酸化および還元反応を起こすことができ、異なる誘導体の生成につながります。
一般的な試薬と条件:
求核置換: 水酸化ナトリウムまたは水酸化カリウムなどの試薬は、還流条件下で一般的に使用されます。
酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用できます。
生成される主な生成物:
置換生成物: 使用された求核試薬に応じて、さまざまな置換誘導体。
酸化生成物: 異なる官能基を持つ酸化誘導体。
還元生成物: 官能基が変更された化合物の還元型.
科学研究への応用
化学: 新しい薬剤や治療薬の開発のためのビルディングブロックとして役立ちます .
生物学: 生物学的研究において、7-クロロエチルテオフィリンは、メチルキサンチン誘導体が細胞プロセスに与える影響を研究するために使用されます。 これは、アデノシン受容体拮抗薬の作用機序を調査する際に特に有用です .
医学: 心血管疾患や神経疾患などの他の病状の治療における潜在的な使用についても研究されています .
産業: 産業部門では、7-クロロエチルテオフィリンは、医薬品やその他の化学製品の製造に使用されます。 その独特の特性により、さまざまな化学プロセスにおいて貴重な中間体となっています .
類似化合物との比較
Theophylline: A well-known bronchodilator with similar pharmacological properties.
Caffeine: Another methylxanthine derivative with stimulant effects on the central nervous system.
Theobromine: A compound found in cocoa with mild stimulant and diuretic effects.
Uniqueness: 7-Chloroethyltheophylline is unique due to the presence of the chloroethyl group, which imparts distinct chemical and pharmacological properties.
特性
IUPAC Name |
7-(2-chloroethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIARNIKNKKHFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207510 | |
| Record name | 7-(2-Chloroethyl)theophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5878-61-5 | |
| Record name | 7-(2-Chloroethyl)theophylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5878-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Chloroethyl)theophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005878615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benaphyllin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-(2-Chloroethyl)theophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(2-chloroethyl)-1,3-dimethyl-(1H,3H)-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-(CHLOROETHYL)THEOPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7202UN6B7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 7-(2-Chloroethyl)theophylline?
A1: this compound acts as an adenosine receptor antagonist. [] While the exact mechanism is not detailed in the provided research, it likely exerts its effects by blocking the binding of adenosine to its receptors, particularly at the adenosine receptors found on cardiac myocytes. This blockage prevents the inhibitory effects of adenosine, leading to the observed physiological responses. []
Q2: Is this compound the only transmitter released by sympathetic neurons in the described microculture studies?
A3: No, this compound is not the only transmitter released. The research indicates that sympathetic neurons in the microculture system often release this compound along with norepinephrine and acetylcholine. [] The ratio of these neurotransmitters released varies significantly between individual neurons. This suggests that the storage and release mechanisms for these neurotransmitters are not directly coupled. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


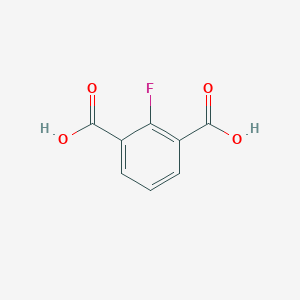



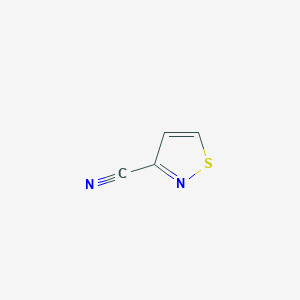


![(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B172935.png)
![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)
![(2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone](/img/structure/B172938.png)
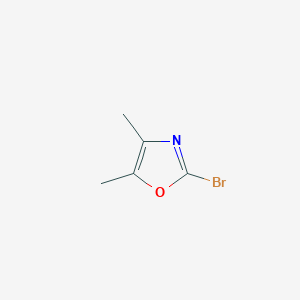
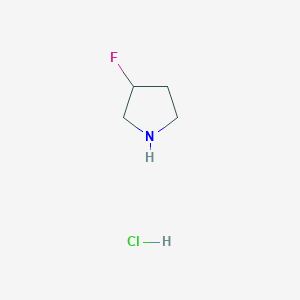
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B172942.png)
